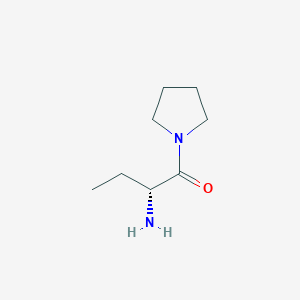![molecular formula C9H9NO4 B1396898 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid CAS No. 1334784-92-7](/img/structure/B1396898.png)
2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid
Overview
Description
The compound “2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid” is a type of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine . These compounds have been synthesized from the readily available 2-nitro-3-oxiranylmethoxypyridine 1 via a Smiles rearrangement .
Synthesis Analysis
A variety of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from the readily available 2-nitro-3-oxiranylmethoxypyridine 1 via a Smiles rearrangement . Variations of reaction conditions affect the product distribution . A versatile new approach for the synthesis in three steps of 2-substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridines has been described .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C7H8N2O2 . The molecular weight is 152.15 .Chemical Reactions Analysis
The synthesis of these compounds involves a Smiles rearrangement . The reaction conditions can be varied to affect the product distribution .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 152.15 . The empirical formula is C7H8N2O2 .Scientific Research Applications
Enantioselective Synthesis and Structural Studies
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives. The enantiomeric purity of these isomers was determined using capillary electrophoresis, highlighting its potential in chiral chemistry applications (Lazar et al., 2005).
Structural Studies : This compound has been involved in the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, where its derivatives were studied using NMR spectral and X-Ray data for molecular conformation insights (Chui et al., 2004).
Synthesis and Application in Drug Discovery
Synthesis of Derivatives : Various 2-substituted derivatives of the compound have been synthesized, demonstrating the flexibility of reaction conditions affecting the product distribution. This showcases its role in synthetic organic chemistry (Soukri et al., 2000).
Novel Analogs and Potential Therapeutics : Novel analogues of the compound, modified in the non-aromatic ring, have been synthesized. These analogues serve as attractive intermediates for the preparation of potential therapeutic agents, indicating its significance in medicinal chemistry (Bartolomea et al., 2003).
Other Applications
Molecular Properties Investigation : The compound has been involved in the quantum chemical investigation of molecular properties of substituted pyrrolidinones, where electronic properties like HOMO and LUMO energy levels were studied, indicating its use in material science research (Bouklah et al., 2012).
Catalytic Hydrogenation Studies : In a study involving the catalytic hydrogenation of related compounds, the compound's derivatives were explored for their reactivity, contributing to the understanding of catalysis in organic reactions (Sukhorukov et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)5-6-1-2-7-9(10-6)14-4-3-13-7/h1-2H,3-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIUOYYWODYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)




![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)





![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)
